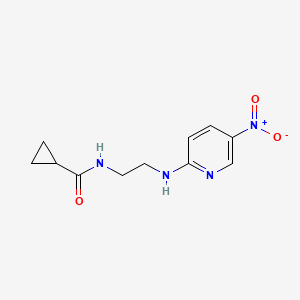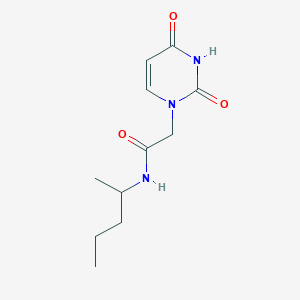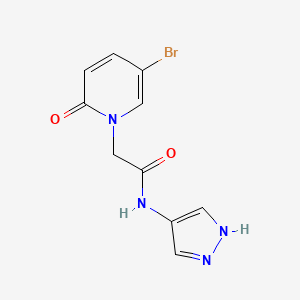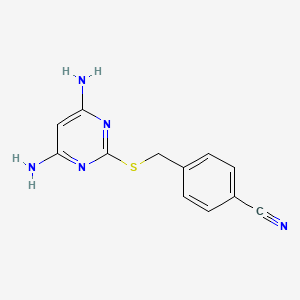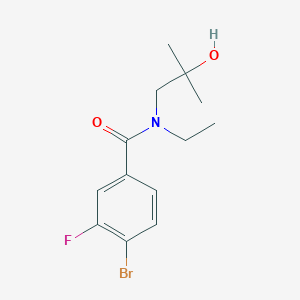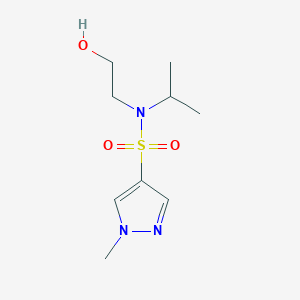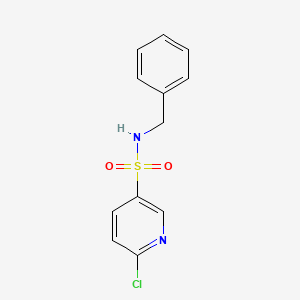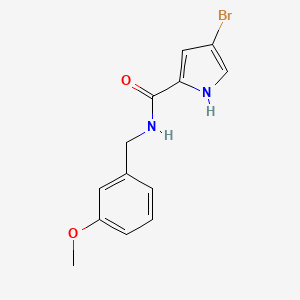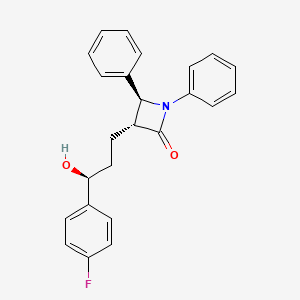
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its unique stereochemistry and functional groups, is of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and hydroxypropyl groups. Common synthetic routes may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Functional Groups: The fluorophenyl and hydroxypropyl groups can be introduced through nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the azetidinone ring or the phenyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Azetidinones are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one would depend on its specific biological target. Generally, azetidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the hydroxypropyl group could influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.
Carbapenems: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
What sets (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one apart is its specific stereochemistry and the presence of the fluorophenyl and hydroxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other azetidinones.
Propriétés
Formule moléculaire |
C24H22FNO2 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C24H22FNO2/c25-19-13-11-17(12-14-19)22(27)16-15-21-23(18-7-3-1-4-8-18)26(24(21)28)20-9-5-2-6-10-20/h1-14,21-23,27H,15-16H2/t21-,22+,23-/m1/s1 |
Clé InChI |
MGLJQYMFBDTFTE-XPWALMASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=CC=C3)CC[C@@H](C4=CC=C(C=C4)F)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCC(C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


